2-[4-(Trifluoromethyl)phenyl]-5-phenyl-6,6,6-trifluorohex-3-yne-2,5-diol
Overview
Description
2-[4-(Trifluoromethyl)phenyl]-5-phenyl-6,6,6-trifluorohex-3-yne-2,5-diol is a complex organic compound characterized by the presence of trifluoromethyl groups and a unique hex-3-yne-2,5-diol structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Trifluoromethyl)phenyl]-5-phenyl-6,6,6-trifluorohex-3-yne-2,5-diol typically involves multiple steps, starting with the preparation of key intermediates. One common approach involves the trifluoromethylation of aromatic compounds, followed by alkyne formation and subsequent functionalization to introduce the diol groups. The reaction conditions often require the use of strong bases, such as sodium hydride, and catalysts like palladium or copper to facilitate the coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-[4-(Trifluoromethyl)phenyl]-5-phenyl-6,6,6-trifluorohex-3-yne-2,5-diol can undergo various chemical reactions, including:
Oxidation: The diol groups can be oxidized to form diketones.
Reduction: The alkyne moiety can be reduced to form alkanes or alkenes.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the diol groups can yield diketones, while reduction of the alkyne can produce alkanes or alkenes .
Scientific Research Applications
2-[4-(Trifluoromethyl)phenyl]-5-phenyl-6,6,6-trifluorohex-3-yne-2,5-diol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the development of advanced materials with unique properties, such as increased stability and reactivity
Mechanism of Action
The mechanism of action of 2-[4-(Trifluoromethyl)phenyl]-5-phenyl-6,6,6-trifluorohex-3-yne-2,5-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl groups can enhance the compound’s binding affinity and selectivity by increasing its lipophilicity and electronic effects. These interactions can modulate various biological pathways, leading to the desired therapeutic or biological effects .
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)phenol: Another trifluoromethyl-containing compound with applications in synthesis and materials science.
Trifluoromethylpyridine: Known for its use in pharmaceuticals and agrochemicals.
Uniqueness
2-[4-(Trifluoromethyl)phenyl]-5-phenyl-6,6,6-trifluorohex-3-yne-2,5-diol is unique due to its combination of trifluoromethyl groups, alkyne, and diol functionalities, which confer distinct chemical and physical properties.
Properties
IUPAC Name |
1,1,1-trifluoro-2-phenyl-5-[4-(trifluoromethyl)phenyl]hex-3-yne-2,5-diol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14F6O2/c1-16(26,13-7-9-15(10-8-13)18(20,21)22)11-12-17(27,19(23,24)25)14-5-3-2-4-6-14/h2-10,26-27H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWHZNOPFOIDNIN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#CC(C1=CC=CC=C1)(C(F)(F)F)O)(C2=CC=C(C=C2)C(F)(F)F)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14F6O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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